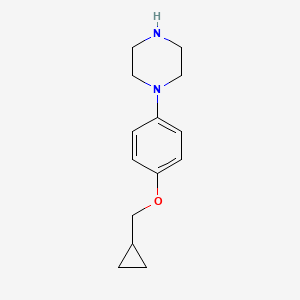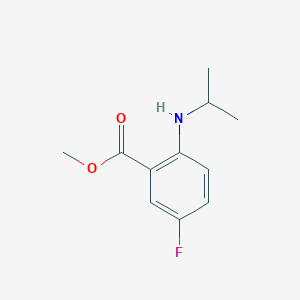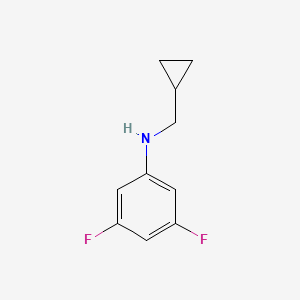
1-(4-(Cyclopropylmethoxy)phenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Cyclopropylmethoxy)phenyl)piperazine is a chemical compound that belongs to the piperazine class of compounds. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a cyclopropylmethoxy group attached to a phenyl ring, which is further connected to the piperazine ring. Piperazines are widely used in medicinal chemistry due to their diverse pharmacological properties, including anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant activities .
Métodos De Preparación
The synthesis of 1-(4-(Cyclopropylmethoxy)phenyl)piperazine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically proceeds under basic conditions, such as the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and yields protected piperazines . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity.
Análisis De Reacciones Químicas
1-(4-(Cyclopropylmethoxy)phenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the phenyl ring, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-(Cyclopropylmethoxy)phenyl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on various receptors and enzymes.
Medicine: Due to its structural similarity to other pharmacologically active piperazines, it is investigated for potential therapeutic uses, such as anxiolytic and antidepressant effects.
Mecanismo De Acción
The mechanism of action of 1-(4-(Cyclopropylmethoxy)phenyl)piperazine involves its interaction with specific molecular targets and pathways. Piperazines generally act as agonists or antagonists at various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction modulates the activity of these receptors, leading to changes in neurotransmitter levels and subsequent physiological effects . The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound.
Comparación Con Compuestos Similares
1-(4-(Cyclopropylmethoxy)phenyl)piperazine can be compared with other similar piperazine derivatives, such as:
1-(4-Methoxyphenyl)piperazine: This compound lacks the cyclopropyl group, which may result in different pharmacological properties.
1-(4-Chlorophenyl)piperazine: The presence of a chlorine atom instead of a cyclopropylmethoxy group can significantly alter the compound’s reactivity and biological activity.
1-(4-(2-Methoxyethyl)phenyl)piperazine: The substitution of the cyclopropylmethoxy group with a methoxyethyl group can lead to variations in the compound’s solubility and receptor binding affinity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
1-[4-(cyclopropylmethoxy)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-12(1)11-17-14-5-3-13(4-6-14)16-9-7-15-8-10-16/h3-6,12,15H,1-2,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHAVDSCJHTRFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=C(C=C2)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(piperidin-4-yl)formamido]propanoate](/img/structure/B7863471.png)











